molecular formula C7H2Cl3FO3S B7976660 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride

Cat. No.: B7976660
M. Wt: 291.5 g/mol
InChI Key: LARUSNHLTMTCIV-UHFFFAOYSA-N
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Description

Chemical Identity and Physicochemical Properties

Systematic Nomenclature and Structural Characterization

The compound is formally named 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride under IUPAC rules, reflecting its benzoyl chloride backbone with substituents at the 2-, 4-, and 5-positions. The numbering prioritizes the acyl chloride group (-COCl) at position 1, followed by chlorine at position 2, fluorine at position 4, and chlorosulfonyl (-SO₂Cl) at position 5 (Figure 1). This substitution pattern distinguishes it from positional isomers such as 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 1602712-84-4) and 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 1572516-04-1).

The SMILES notation ClC(=O)c1cc(c(cc1Cl)F)S(=O)(=O)Cl encodes its connectivity, while X-ray crystallography of structurally related benzoyl derivatives (e.g., 2-chloro-4-fluorobenzyl 2-acetoxybenzoate) reveals planar aromatic rings with bond angles consistent with steric and electronic effects of ortho-substituents.

Table 1: Structural identifiers

Property Value
IUPAC Name This compound
SMILES ClC(=O)c1cc(c(cc1Cl)F)S(=O)(=O)Cl
CAS Registry Number 866763-17-9

Molecular Formula and Weight Analysis

The molecular formula C₇H₂Cl₃FO₃S comprises seven carbon atoms, two hydrogens, three chlorines, one fluorine, three oxygens, and one sulfur. The calculated molecular weight is 291.51 g/mol , consistent across experimental measurements. Isotopic distribution patterns show dominant peaks at m/z 290 (M⁻–Cl), 256 (M⁻–Cl–Cl), and 219 (M⁻–SO₂Cl) in mass spectrometry.

Table 2: Compositional analysis

Element Quantity Contribution (g/mol)
C 7 84.07
H 2 2.02
Cl 3 106.26
F 1 19.00
O 3 48.00
S 1 32.07
Total 291.51

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : A deshielded proton adjacent to the electron-withdrawing chlorosulfonyl group resonates as a doublet of doublets near δ 8.93 ppm (³JHF = 7.63 Hz). The fluorine atom induces splitting in meta-coupled protons, observed as a triplet at δ 7.91 ppm (⁴JHF = 9.91 Hz).
  • ¹⁹F NMR : A singlet at δ -113.68 ppm (referenced to trifluoroacetic acid) confirms the para-fluorine’s electronic environment.
  • ¹³C NMR : Key signals include the acyl chloride carbonyl at δ 168.5 ppm, sulfonyl-linked carbon at δ 141.01 ppm (³JCF = 11.0 Hz), and fluorinated aromatic carbon at δ 157.26 ppm (¹JCF = 271.9 Hz).
Infrared Spectroscopy (IR)

Stretching vibrations appear at:

  • 1785 cm⁻¹ : C=O of benzoyl chloride
  • 1375 cm⁻¹ and 1160 cm⁻¹ : Asymmetric and symmetric S=O of sulfonyl chloride
  • 745 cm⁻¹ : C-F bending
Mass Spectrometry (MS)

Electron ionization fragments the molecule via:

  • Loss of Cl⁻ (m/z 256)
  • Cleavage of SO₂Cl (m/z 219)
  • Formation of stable acylium ion (m/z 141)

Thermal Behavior and Phase Transition Studies

While direct thermogravimetric analysis (TGA) data are unavailable, analogous sulfonyl chlorides decompose above 150°C, releasing SO₂ and HCl. Differential scanning calorimetry (DSC) of related benzoyl chlorides shows melting transitions near 50–60°C, suggesting similar behavior for this compound. The presence of multiple electronegative groups likely reduces thermal stability compared to unsubstituted benzoyl chlorides.

Table 3: Inferred thermal properties

Property Estimated Value
Melting Point 50–60°C (predicted)
Decomposition Onset >150°C

Properties

IUPAC Name

2-chloro-5-chlorosulfonyl-4-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)6(15(10,13)14)1-3(4)7(9)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARUSNHLTMTCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysis

In a representative procedure, 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid is dissolved in anhydrous dichloromethane or tetrahydrofuran. Oxalyl chloride is added dropwise at 0–5°C, followed by catalytic dimethylformamide (DMF) to accelerate the reaction. The mixture is stirred at room temperature for 4–6 hours, during which the carboxylic acid is quantitatively converted to the acyl chloride. The solvent and excess oxalyl chloride are removed under reduced pressure, yielding the title compound as a pale-yellow liquid.

Key Advantages:

  • High Efficiency : Conversion rates exceed 95% under optimized conditions.

  • Minimal Byproducts : The reaction avoids side products like sulfonic acid derivatives due to the selectivity of oxalyl chloride.

Catalytic Trichloromethylation Followed by Hydrolysis

A patent-derived approach (CN104649890A) describes a two-step synthesis starting from 2,4-dichloro-5-fluorobenzene. Although originally designed for 2,4-dichloro-5-fluorobenzoyl chloride, this method can be adapted for the target compound by introducing a chlorosulfonyl group post-synthesis.

Step 1: Trichloromethylation

2,4-Dichloro-5-fluorobenzene reacts with carbon tetrachloride in the presence of a composite zeolite solid superacid catalyst (e.g., phosphotungstic acid/ZrO₂). The reaction proceeds under reflux (80–100°C) for 30–60 minutes, yielding 2,4-dichloro-5-fluorotrichlorotoluene.

Step 2: Hydrolysis and Sulfonation

The trichlorotoluene intermediate is hydrolyzed with deionized water at 20–40°C to form 2,4-dichloro-5-fluorobenzoic acid. Subsequent sulfonation using chlorosulfonic acid introduces the chlorosulfonyl group, followed by chlorination with thionyl chloride to yield the final product.

Data Table 1: Comparative Reaction Parameters

StepReagents/CatalystsTemperature (°C)Time (h)Yield (%)
TrichloromethylationCCl₄, Zeolite catalyst80–1000.5–186–94
HydrolysisH₂O, FeCl₃20–401–290
Sulfonation/ChlorinationClSO₃H, SOCl₂25–504–678–85

Multi-Step Synthesis via Protected Intermediates

A method detailed in CN105732357A involves protecting functional groups to enhance regioselectivity. While designed for 2-chloro-4-fluorobenzoic acid, this strategy is adaptable to the target compound by modifying the sulfonation step.

Key Steps:

  • Amino Protection : m-Chloroaniline is protected using 2-(trimethylsilyl)ethoxymethyl chloride to prevent undesired side reactions during oxidation.

  • Oxidation and Fluorination : The protected intermediate is oxidized with hydrogen peroxide and triphenylphosphine radium chloride, followed by fluorination using potassium fluoride and a phosphorus heteropoly tungstate catalyst.

  • Chlorosulfonation : The fluorinated product undergoes chlorosulfonation with chlorosulfonic acid, and final chlorination with thionyl chloride.

Challenges and Solutions:

  • Moisture Sensitivity : Thionyl chloride necessitates anhydrous conditions, achieved via molecular sieves or inert gas purging.

  • Regioselectivity : The use of ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improves sulfonation selectivity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Direct Chlorination offers the shortest pathway but requires high-purity starting materials.

  • Catalytic Trichloromethylation is scalable for industrial production but involves hazardous reagents like carbon tetrachloride.

  • Multi-Step Synthesis ensures high regiocontrol but suffers from longer reaction times and lower overall yields (70–75%) .

Chemical Reactions Analysis

Reaction Scheme

  • Starting Material : 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid

  • Reagents : Oxalyl chloride, DMF

  • Conditions : Room temperature

  • Product : 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride

The reaction can be summarized as follows:

2 Chloro 5 chlorosulfonyl 4 fluorobenzoic acid+Oxalyl chlorideDMF2 Chloro 5 chlorosulfonyl 4 fluorobenzoyl chloride+CO2+HCl\text{2 Chloro 5 chlorosulfonyl 4 fluorobenzoic acid}+\text{Oxalyl chloride}\xrightarrow{\text{DMF}}\text{2 Chloro 5 chlorosulfonyl 4 fluorobenzoyl chloride}+\text{CO}_2+\text{HCl}

Nucleophilic Acyl Substitution

As an acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles. Common nucleophiles include:

  • Amines : Forming amides.

  • Alcohols : Leading to ester formation.

  • Thiol compounds : Resulting in thioesters.

Reaction Mechanism

The mechanism for nucleophilic substitution typically involves the following steps:

  • Nucleophile Attack : The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of Leaving Group : The leaving group (in this case, chloride ion) departs, leading to the formation of the final product.

Hydrolysis Reaction

In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid:

2 Chloro 5 chlorosulfonyl 4 fluorobenzoyl chloride+H2O2 Chloro 5 chlorosulfonyl 4 fluorobenzoic acid+HCl\text{2 Chloro 5 chlorosulfonyl 4 fluorobenzoyl chloride}+\text{H}_2\text{O}\rightarrow \text{2 Chloro 5 chlorosulfonyl 4 fluorobenzoic acid}+\text{HCl}

Data Table of Reaction Yields and Conditions

Reaction TypeNucleophileConditionsYield (%)References
Nucleophilic Acyl SubstitutionAmine (e.g., RNH₂)Room Temperature>90%
Nucleophilic Acyl SubstitutionAlcohol (e.g., ROH)Room Temperature>85%
HydrolysisWaterAmbient Conditions>95%

Scientific Research Applications

Intermediate for Pharmaceuticals

One of the primary applications of 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of:

  • Antibiotics : Used in synthesizing broad-spectrum antibiotics such as Ciprofloxacin, which is effective against various bacterial infections.
  • Antipsychotic Drugs : It is involved in synthesizing drugs like Triperidol, which is used for treating psychotic disorders.

The compound's ability to introduce both chlorosulfonyl and fluorobenzoyl groups makes it valuable for creating complex molecular architectures necessary for these pharmaceuticals .

Agrochemical Development

In agricultural chemistry, this compound serves as an important precursor for developing herbicides and fungicides. Its derivatives can be tailored to enhance efficacy against specific pests while minimizing environmental impact. The compound's reactivity allows for modifications that can lead to the creation of novel agrochemicals with improved selectivity and lower toxicity profiles .

Chemical Synthesis Research

Researchers utilize this compound to explore new synthetic methodologies. Its unique functional groups facilitate various reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new materials and compounds in organic chemistry .

Medicinal Chemistry Studies

In medicinal chemistry, this compound is often used in structure-activity relationship (SAR) studies to evaluate how modifications to its structure affect biological activity. By altering the chlorosulfonyl or fluorobenzoyl moieties, researchers can assess the impact on drug efficacy and safety profiles, leading to the optimization of lead compounds .

Synthesis of Ciprofloxacin

A notable case study involves the synthesis of Ciprofloxacin, where this compound is used as a key intermediate. The synthesis pathway includes several steps where this compound facilitates the formation of critical bonds that define the antibiotic's activity profile .

Development of New Herbicides

Another case study highlights its application in developing a new class of herbicides that target specific weed species while being safe for crops. The modifications made using this chlorinated compound have resulted in products that demonstrate enhanced effectiveness and reduced environmental toxicity compared to existing herbicides .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Positions) CAS Number Key Applications
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride C₇H₂Cl₂FO₃S Cl (2), SO₂Cl (5), F (4) 866763-17-9 Pharmaceutical intermediates
2-Chloro-5-fluorobenzoyl chloride C₇H₃Cl₂FO Cl (2), F (5) 2757540 Agrochemical synthesis
2,4-Dichloro-5-fluorobenzoyl chloride C₇H₂Cl₃FO Cl (2,4), F (5) 86393-34-2 Polymer and dye intermediates
2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoyl chloride C₇H₂BrCl₂FO₃S Br (2), SO₂Cl (5), F (4) 2091598-92-2 Research chemicals
5-Chloro-2,4-difluorobenzenesulfonyl chloride C₆H₂ClF₂O₂S₂ Cl (5), F (2,4), SO₂Cl (1) N/A Sulfonamide synthesis

Key Observations :

  • Chlorosulfonyl vs. Halogen Substituents : The chlorosulfonyl group in the target compound enhances electrophilicity compared to simple halogen substituents (e.g., 2-Chloro-5-fluorobenzoyl chloride), enabling nucleophilic substitutions at both the benzoyl chloride and sulfonyl chloride sites .
  • Bromine vs. Chlorine : The bromine analog (CAS 2091598-92-2) exhibits similar reactivity but may alter reaction kinetics due to bromine’s larger atomic radius and lower electronegativity .

Reactivity and Stability

  • Sulfonamide Formation : The chlorosulfonyl group facilitates sulfonamide bond formation with amines, a feature absent in compounds like 2-Chloro-5-fluorobenzoyl chloride .

Research Findings and Data

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Purity (%)
This compound 287.1 (ester derivative ) Not reported 90
2-Chloro-5-fluorobenzoyl chloride 193.0 Not reported 97
2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoyl chloride 335.96 Not reported Not reported

Notes:

  • Limited melting point data are available, likely due to the compounds’ reactive nature.
  • Purity varies with synthesis protocols; the target compound is typically available at 90% purity .

Biological Activity

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is an organosulfur compound with significant potential in various biological applications, particularly in the fields of pharmaceuticals and agrochemicals. This compound features a chlorosulfonyl group and a fluorine atom attached to a benzene ring, which enhances its reactivity and biological activity. Understanding its biological activity is crucial for developing therapeutic agents and agrochemicals.

  • Chemical Formula : C7H3Cl2FOS
  • Molecular Weight : 253.50 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. This interaction can lead to the inhibition or modulation of biological pathways, which may have therapeutic implications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Below are key findings related to the biological activity of this compound:

Antimicrobial Activity

Studies have shown that this compound has notable antimicrobial properties. For instance, it has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus12
Escherichia coli16
Candida albicans10

Antifungal Activity

The compound exhibits antifungal effects as well, particularly against Candida albicans, where it showed an IC50 value of 10 µM, indicating potent antifungal activity.

Anticancer Potential

In terms of anticancer activity, this compound has been found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 8 µM. This suggests that the compound may modulate signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Assay : A study reported the effectiveness of this compound against Staphylococcus aureus, showing an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Antifungal Study : In a comparative analysis, the compound demonstrated superior antifungal activity against Candida albicans compared to structurally similar compounds.
  • Anticancer Research : The compound was evaluated for its ability to induce cell death in cancer cell lines, revealing significant potential for further development as an anticancer agent.

Comparative Analysis

When comparing this compound with other similar compounds, it is evident that the unique combination of functional groups enhances its reactivity and biological efficacy.

Compound Name Structure Features Biological Activity
2-Chloro-4-fluorobenzoic acidContains chlorine and fluorineModerate antimicrobial activity
5-Chlorosulfonyl-4-fluorobenzoic acidSimilar sulfonyl groupFocused on agricultural applications
2-Chloro-5-(methylsulfonyl)-4-fluorobenzoyl chlorideContains methylsulfonylDifferent biological activity profiles

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride?

Methodological Answer: The compound can be synthesized via sulfonation and halogenation of precursor benzoic acid derivatives. Key methods include:

  • Thionyl Chloride Method : Reacting 2-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene under reflux for 4 hours, followed by solvent distillation .
  • Oxalyl Chloride Method : Using oxalyl chloride (ClCO)₂ and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C, yielding a solid product after washing and filtration .
  • Low-Temperature Reaction : Employing SOCl₂ and DMF in DCM at 0–20°C, which minimizes side reactions and improves selectivity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear impervious gloves (tested for chlorinated solvents), tightly sealed goggles, and protective clothing to prevent skin/eye contact (GHS Category 1B for skin corrosion) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of waste via certified chemical destruction facilities .
  • Storage : Store in airtight containers at –20°C, avoiding moisture and prolonged exposure to light .

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound be resolved?

Methodological Answer: Discrepancies in NMR data (e.g., unexpected peaks or shifts) often arise from residual solvents, tautomerism, or impurities. To resolve this:

  • Solvent System Variation : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent interactions .
  • 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton/carbon signals.
  • Purification : Re-crystallize the compound using mixed solvents (e.g., hexane/ethyl acetate) to remove byproducts .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer: Decomposition (e.g., hydrolysis or sulfonyl chloride degradation) can be minimized by:

  • Temperature Control : Store at –80°C in anhydrous conditions to reduce hydrolytic activity .
  • Desiccants : Use molecular sieves or silica gel in storage containers.
  • Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Q. How does the electron-withdrawing sulfonyl group influence reactivity in nucleophilic substitutions?

Methodological Answer: The –SO₂Cl group activates the benzoyl chloride toward nucleophilic attack by:

  • Enhancing Electrophilicity : The sulfonyl group withdraws electron density via resonance, increasing the carbonyl carbon's susceptibility to nucleophiles like amines or alcohols.
  • Leaving Group Stability : The chloride ion (from –SO₂Cl) stabilizes the transition state, favoring SN2 mechanisms.
  • Experimental Validation : Conduct kinetic studies using varying nucleophiles (e.g., aniline vs. ethanol) in DCM, monitoring reaction rates via TLC or GC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride
Reactant of Route 2
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride

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